(11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester

説明

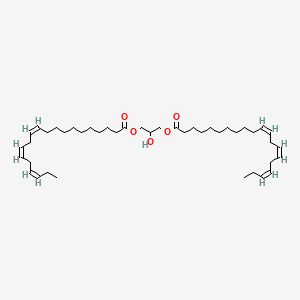

1,3-Di-11(Z),14(Z),17(Z)-eicosatrienoyl glycerol is a diacylglycerol that contains 11(Z),14(Z),17(Z)-eicosatrienoic acid at the sn-1 and sn-3 positions.

生化学分析

Biochemical Properties

(11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester plays a crucial role in biochemical reactions, particularly in lipid metabolism. This compound interacts with various enzymes, such as lipases and phospholipases, which catalyze the hydrolysis of diacylglycerols. The interaction with these enzymes leads to the release of free fatty acids and glycerol, which are essential for energy production and cellular signaling. Additionally, this compound may interact with proteins involved in lipid transport and storage, influencing lipid homeostasis within cells .

Cellular Effects

The effects of (11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the protein kinase C (PKC) pathway, which is involved in regulating cell growth, differentiation, and apoptosis. It also affects gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of genes involved in lipid metabolism and inflammation. Furthermore, this compound impacts cellular metabolism by altering the balance between lipid synthesis and degradation .

Molecular Mechanism

At the molecular level, (11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, this compound can activate lipases, promoting the breakdown of triglycerides into free fatty acids and glycerol. It can also inhibit certain enzymes involved in lipid synthesis, reducing the production of new lipids. Additionally, this compound influences gene expression by binding to nuclear receptors, which regulate the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (11Z,11’Z,14Z,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, such as altered lipid metabolism and gene expression. These effects are often reversible upon removal of the compound, indicating its potential for use in transient modulation of cellular processes .

Dosage Effects in Animal Models

The effects of (11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy balance without causing adverse effects. At high doses, it may lead to toxic effects, such as liver damage and inflammation. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which its toxicity outweighs its benefits. These findings highlight the importance of dose optimization for therapeutic applications .

Metabolic Pathways

(11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and phospholipases, which catalyze the hydrolysis of diacylglycerols. This compound also affects metabolic flux by altering the balance between lipid synthesis and degradation, leading to changes in metabolite levels. Additionally, it may interact with cofactors that modulate enzyme activity, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, (11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich regions such as cell membranes and lipid droplets. This localization is crucial for its role in modulating lipid metabolism and signaling .

Subcellular Localization

The subcellular localization of (11Z,11’Z,14,14’Z,17Z,17’Z)-11,14,17-eicosatrienoic acid, 1,1’-(2-hydroxy-1,3-propanediyl) ester is primarily within lipid-rich compartments, such as the endoplasmic reticulum, lipid droplets, and cell membranes. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The compound’s activity and function are influenced by its subcellular localization, as it interacts with enzymes and receptors within these compartments to regulate lipid metabolism and signaling pathways .

生物活性

(11Z,11'Z,14Z,14'Z,17Z,17'Z)-11,14,17-eicosatrienoic acid, commonly known as dihomo-α-linolenic acid (DGLA), is a polyunsaturated fatty acid (PUFA) that plays significant roles in various biological processes. This article reviews the biological activities associated with this compound, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C20H34O2

- Molecular Weight : 306.48 g/mol

- CAS Number : 17046-59-2

The structure of DGLA features multiple double bonds in the cis configuration, which are crucial for its biological activity. The presence of these double bonds allows DGLA to interact with various biological systems effectively.

1. Metabolism and Derivatives

DGLA is a precursor to several important eicosanoids, including prostaglandins and leukotrienes. These compounds are involved in inflammation and immune responses. The metabolic pathways of DGLA include:

- Conversion to Prostaglandins : DGLA can be converted into prostaglandin E1 (PGE1), which has anti-inflammatory properties.

- Leukotriene Synthesis : It also participates in the synthesis of leukotrienes that modulate immune responses.

2. Anti-inflammatory Effects

Research indicates that DGLA exhibits significant anti-inflammatory properties. For instance:

- In a study on murine models of colitis, the administration of DGLA derivatives showed a reduction in inflammatory markers and improved gut health .

- DGLA's conversion to PGE1 has been linked to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

3. Cardiovascular Health

DGLA is associated with cardiovascular benefits due to its ability to modulate lipid profiles and reduce blood pressure. It has been shown to:

Case Study 1: DGLA and Colitis

In an experimental setup involving dextran sodium sulfate-induced colitis in mice, researchers administered DGLA and observed significant healing of intestinal tissues. The study highlighted the role of DGLA in enhancing epithelial barrier integrity and reducing inflammation through TRPV channel modulation .

Case Study 2: Cardiovascular Benefits

In a clinical trial involving patients with hyperlipidemia, supplementation with DGLA-rich oils resulted in a marked decrease in LDL cholesterol levels and an increase in HDL cholesterol levels over a twelve-week period. This suggests potential utility in managing dyslipidemia .

Table 1: Biological Activities of Dihomo-α-linolenic Acid

特性

IUPAC Name |

[2-hydroxy-3-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,41,44H,3-4,9-10,15-16,21-40H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMYZFCSGMALHM-YTWBPVBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCC=CCC=CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。